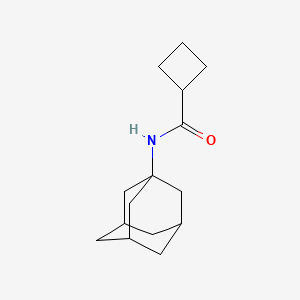
N-(1-adamantyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)cyclobutanecarboxamide: is an organic compound that features a cyclobutanecarboxamide group attached to an adamantane moiety. Adamantane is a highly symmetrical polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various compounds often enhances their stability and lipophilicity, making them valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-adamantyl)cyclobutanecarboxamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired amide product .
Industrial Production Methods: Industrial production of this compound often involves the use of adamantane derivatives as starting materials. The adamantane core can be functionalized through various reactions, including nitration, reduction, and amide formation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)cyclobutanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or alkylation, to introduce various functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated adamantane derivatives
Scientific Research Applications
N-(1-adamantyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties due to the stability and lipophilicity imparted by the adamantane moiety.
Industry: Utilized in the development of advanced materials, including coatings and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby modulating neurotransmitter release and exerting neuroprotective effects. Additionally, it may interact with other receptors and enzymes, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
N-(1-adamantyl)carbothioamide: Similar in structure but contains a thioamide group instead of a carboxamide group.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantane core but different functional groups.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with an indazole group
Uniqueness: N-(1-adamantyl)cyclobutanecarboxamide is unique due to the presence of both the adamantane and cyclobutanecarboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)
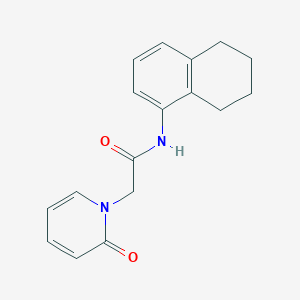
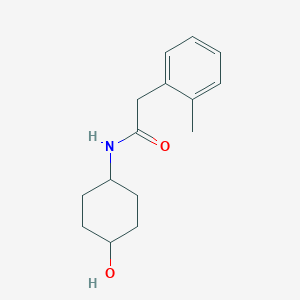
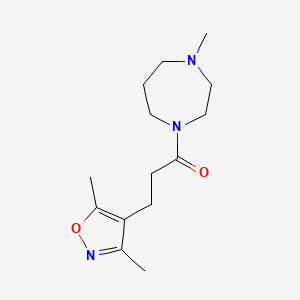

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
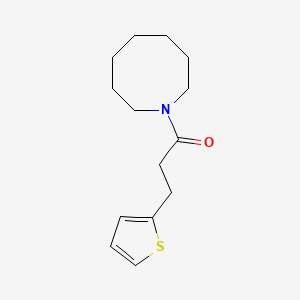

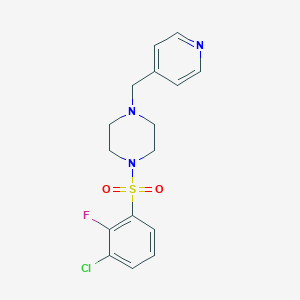
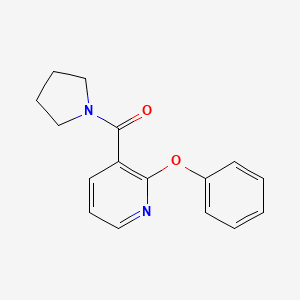
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
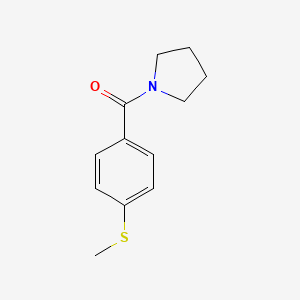
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
